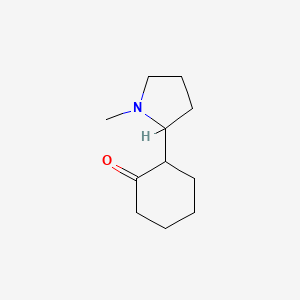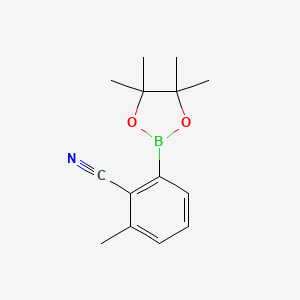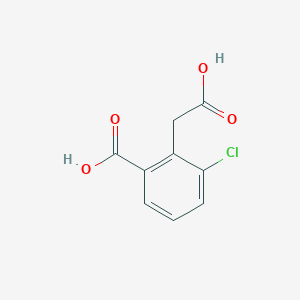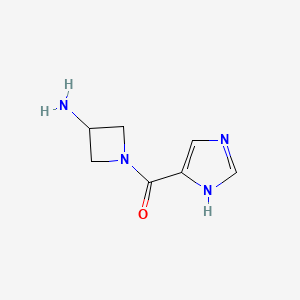
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Descripción general
Descripción
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 . It is a product offered by several chemical suppliers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally, rearrangement .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring attached to a methylpyrrolidine group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Recent Advances in Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is a complex process due to multiple potential reaction sites, leading to a mixture of products with different oxidation states and functional groups. The study by Cao et al. (2018) reviews recent advances in controllable and selective catalytic oxidation of cyclohexene, highlighting its significance in the chemical industry as it provides valuable intermediates for various applications. Such advancements are synthetically valuable for both academic and industrial applications, aiming for selective production of targeted products (Cao et al., 2018).
Oxidation of Cyclohexane to Produce Ketone-Alcohol (KA) Oil
Abutaleb and Ali (2021) present a comprehensive review of the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone, collectively known as KA oil. These compounds are crucial feedstocks for the production of nylon 6 and nylon 6,6. The review covers various catalysts and reaction conditions used for cyclohexane oxidation, aiming to enhance selectivity and conversion rates for industrial applications (Abutaleb & Ali, 2021).
Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization
The study by Laube et al. (2013) focuses on the development of selective COX-2 inhibitors for use in cancer treatment and the challenges of characterizing COX-2 in vivo. Imaging agents targeting COX-2 for PET and SPECT have been explored, aiming to provide a non-invasive method for visualizing COX-2 expression and activity in inflammatory diseases and various carcinogenesis processes (Laube et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFWFSXBSMKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)









